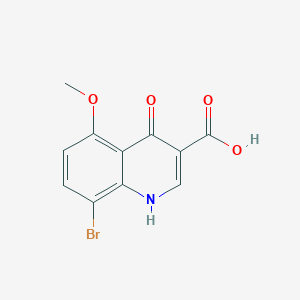

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid

説明

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 5th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines .

準備方法

The synthesis of 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by purification and characterization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

化学反応の分析

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different biological activities.

Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antibacterial Properties

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid and its derivatives have shown potential as antibacterial agents. They are structurally related to quinolone antibiotics, which are effective against a range of bacterial infections. For instance, the synthesis of oxolinic acid from this compound has been documented, highlighting its use in treating urinary tract infections and psoriasis .

Antioxidant and Anticancer Activities

Recent studies have indicated that derivatives of brominated quinolines possess significant antioxidant and anticancer properties. These compounds can ameliorate oxidative damage in human keratinocytes, suggesting their potential role in cancer prevention and treatment . This aligns with findings that highlight the importance of quinoline derivatives in developing new therapeutic agents.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates. For example, a method involving the reaction of substituted anilines with ethyl propynoate under rhodium acetate catalysis has been reported to produce quinoline carboxylates efficiently .

Reactivity and Functionalization

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis. It can be converted into various derivatives, which can further enhance its biological activity or modify its physical properties for specific applications.

Material Science Applications

Pigment Production

The structural properties of this compound allow it to be utilized in producing pigments for various materials. The compound can be processed into pigments that exhibit good fastness to light and migration when incorporated into polymers such as polyvinyl chloride (PVC) and other synthetic resins . This application is crucial in industries requiring durable colored materials.

Polymer Composites

Incorporating this quinoline derivative into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research indicates that quinoline-based compounds can improve the performance characteristics of polymers used in coatings, films, and other applications .

Summary Table of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of 8-bromoquinolines demonstrated that certain derivatives effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of brominated quinolines indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cellular models. The findings suggest their potential use in formulations aimed at skin protection against UV-induced damage.

作用機序

The mechanism of action of 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.

Nalidixic acid: Another quinolone derivative used as an antibacterial agent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and neurodegenerative disorders. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom at the 8-position, a hydroxy group at the 4-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 8-HQ moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives demonstrated potent antibacterial activity against hospital-acquired pathogens, which are often resistant to conventional antibiotics .

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 16 | Staphylococcus aureus, E. coli |

| 8-Hydroxyquinoline derivatives | Antifungal | 32 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that it inhibited cell proliferation in HeLa cells (cervical cancer) without significant cytotoxicity to normal cells at concentrations up to 200 µM .

Case Study:

In a recent experiment, researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the substituents on the quinoline ring could enhance anticancer activity while reducing toxicity .

Neuroprotective Effects

The neuroprotective properties of 8-hydroxyquinoline derivatives are attributed to their ability to chelate metal ions, which is crucial in neurodegenerative diseases like Alzheimer's. These compounds can potentially reduce oxidative stress by binding to free metal ions that catalyze harmful reactions within neuronal cells .

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular proliferation and survival pathways.

- Metal Chelation : The chelation of metal ions can prevent oxidative damage in cells.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

特性

IUPAC Name |

8-bromo-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJRBHUZWQYNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440121 | |

| Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161405-29-4 | |

| Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。